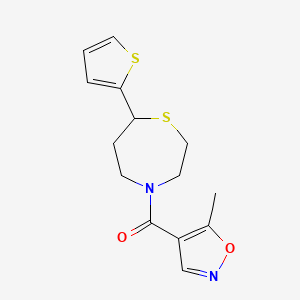
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential use as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds, including those related to (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized through various spectroscopic techniques. These compounds have undergone structural optimization and theoretical vibrational spectra interpretation via density functional theory calculation. This comprehensive analysis aids in understanding the structural dynamics, thermodynamic stability, and reactivity of such compounds in different states, providing a foundational understanding of their chemical behaviors (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial potential of related compounds has been explored through molecular docking studies. These studies help in predicting the interaction between the synthesized compounds and bacterial proteins, offering insights into their potential antibacterial efficacy. Such research is crucial for the development of new antibacterial agents in response to growing antibiotic resistance (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Activities
Compounds with a similar structural framework have been synthesized and screened for their anticancer and antimicrobial activities. This research contributes to the identification of novel drug leads with potential therapeutic applications against various cancer cell lines and microbial infections, highlighting the importance of structural modifications in enhancing biological activity (Bhole & Bhusari, 2011).
Antioxidant Activities
The synthesis of novel derivatives and their evaluation for antimicrobial and antioxidant activities reveal the significant potential of these compounds in combating oxidative stress and microbial infections. Such studies are pivotal in the search for new antioxidants and antimicrobial agents, with some compounds showing promising results against specific test cultures (Litvinchuk et al., 2021).
Bioisosteres for Type III Secretion Inhibition
Focused libraries of compounds structurally related to (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been synthesized with the aim of inhibiting type III secretion in Gram-negative bacteria. These studies indicate the potential of such compounds as bioisosteres for known classes of secretion inhibitors, offering a novel approach to bacterial infection treatment (Hillgren et al., 2010).
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-11(9-15-18-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-19-12/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPZMFTZLGTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

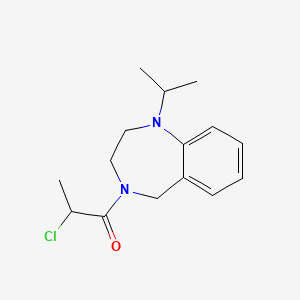
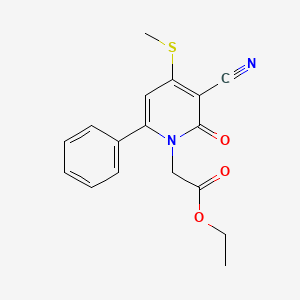
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
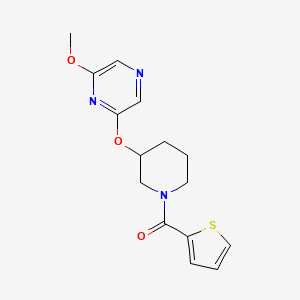
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
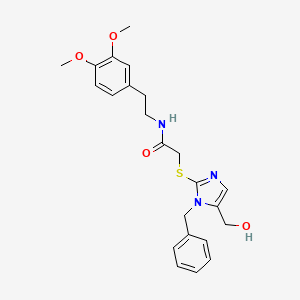



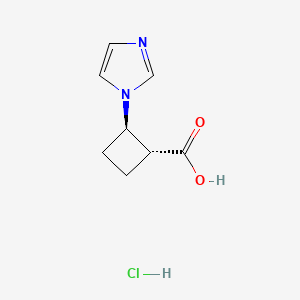
![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)
![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)
![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)